Palonosetron Impurity 8

Overview

Description

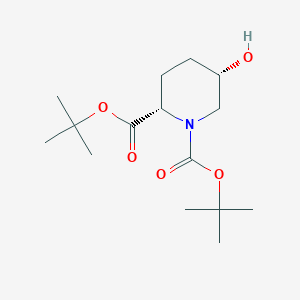

Palonosetron Impurity 8 is an impurity of Palonosetron . Palonosetron is a potent, single stereoisomeric 5-HT3 receptor antagonist developed to prevent chemotherapy-induced nausea and vomiting . The IUPAC name for this compound is (3S)-N- [ [ (1R)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-1-azabicyclo [2.2.2]octan-3-amine .

Synthesis Analysis

Palonosetron is synthesized using a five-step process, three of which involve chemical reactions and two correspond to purification/recrystallization . The starting materials are commercially available .Molecular Structure Analysis

The molecular formula of this compound is C18H26N2 . The InChI Key is BCXAOEQLKWKVHU-FUHWJXTLSA-N . The Canonical SMILES is C1CC (C2=CC=CC=C2C1)CNC3CN4CCC3CC4 .Physical and Chemical Properties Analysis

This compound is a clear colourless solution, practically free from foreign particles, with a pH of 3.0 to 3.9, and osmolality of 260-320 mOsm/l .Mechanism of Action

Target of Action

Palonosetron Impurity 8, like Palonosetron, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .

Mode of Action

The antiemetic activity of this compound is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the activation of the vomiting reflex, which is often triggered during chemotherapy.

Pharmacokinetics

Palonosetron, a closely related compound, has an absolute bioavailability of approximately 97% following oral administration . It reaches a maximum plasma concentration of around 0.95 ng/mL in about 5 hours . Palonosetron is widely distributed in the body .

Future Directions

Palonosetron is currently being evaluated for use in the prevention of postoperative nausea and vomiting . It is also being studied for its efficacy in the prevention of nausea and vomiting induced by highly emetogenic chemotherapy . The future directions of Palonosetron Impurity 8 would likely follow the same path as Palonosetron, given that it is an impurity of the latter.

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXAOEQLKWKVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138571 | |

| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177793-82-7 | |

| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177793-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)

![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)

![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)